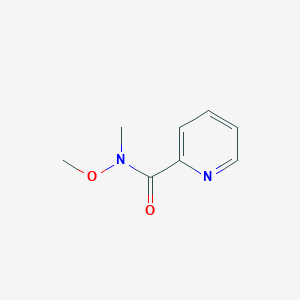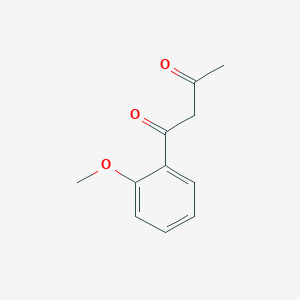
1-(2-Methoxyphenyl)butane-1,3-dione
Vue d'ensemble
Description
“1-(2-Methoxyphenyl)butane-1,3-dione” is an organic compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, monoallylation and benzylation of dicarbonyl compounds with alcohols have been catalyzed by a cationic cobalt (III) compound . The reaction proceeds via η3-allyl complex formation or ally ether intermediate .Molecular Structure Analysis
The molecular structure of “1-(2-Methoxyphenyl)butane-1,3-dione” is characterized by a long C–C bond linking the carbonyl centers . This bond distance is about 1.54 Å, compared to 1.45 Å for the corresponding C–C bond in 1,3-butadiene . The elongation is attributed to repulsion between the polarized carbonyl carbon centers .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Deacetylation and Spectroscopic Analysis : Research involving 1-(2-Methoxyphenyl)butane-1,3-dione includes its reaction with primary amines under acidic conditions, leading to unexpected deacetylation. This process, studied in compounds like 1-(4-methoxyphenyl)-2-(1-ferrocenylethyl)-butane-1,3-dione, involves a mechanism of intramolecular Michael addition followed by a retro-Mannich rearrangement. The products are characterized using analytical and spectroscopic methods, and their electrochemical behavior is also investigated (Ahumada et al., 2014).
Tautomeric and Acid-Base Properties
- Analysis of Tautomeric Balance : Studies have been conducted on compounds like 1-phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione, closely related to 1-(2-Methoxyphenyl)butane-1,3-dione, to understand their structural, tautomeric, and acid-base properties. These compounds exhibit a balance between Z-enol-azo and hydrazo tautomeric forms, influenced by solvent polarity (Mahmudov et al., 2011).
Sensor Applications
- Copper-Selective Electrode Development : In the realm of sensor technology, derivatives of 1-(2-Methoxyphenyl)butane-1,3-dione have been used to create copper-selective poly(vinyl) chloride (PVC) membrane electrodes. These sensors show significant stability and selectivity for copper ions over other metal ions (Kopylovich et al., 2011).
Thermal and Structural Properties
- Cyano-Substituted Derivatives Analysis : Research on cyano-substituted derivatives of β-diketones, similar to 1-(2-Methoxyphenyl)butane-1,3-dione, provides insights into their thermal stability and structural properties. These studies help in understanding the behavior of such compounds under different conditions (Mahmudov et al., 2011).
Photometric Analysis
- Photometric Determination in Alloys : Photometric methods using azoderivatives of ethyl acetoacetate, structurally akin to 1-(2-Methoxyphenyl)butane-1,3-dione, have been developed for determining copper in nickel-based alloys. This technique is crucial for accurate and efficient metal analysis in industrial contexts (Makhmudov et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)7-10(13)9-5-3-4-6-11(9)14-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLODCSPQGTOTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440326 | |
| Record name | 1-(2-methoxyphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)butane-1,3-dione | |
CAS RN |
56290-53-0 | |
| Record name | 1-(2-methoxyphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



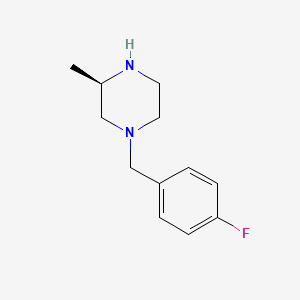
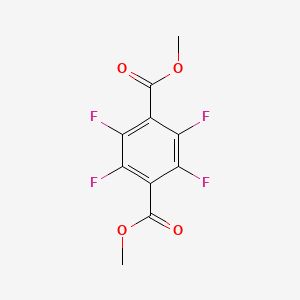
![2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one](/img/structure/B1600840.png)
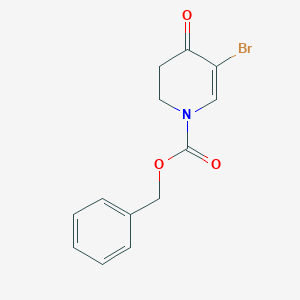
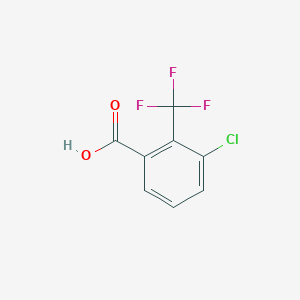
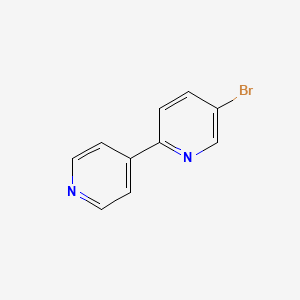
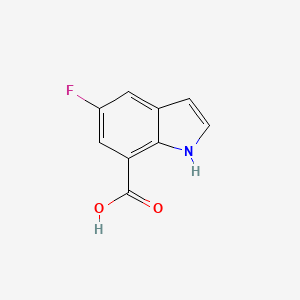
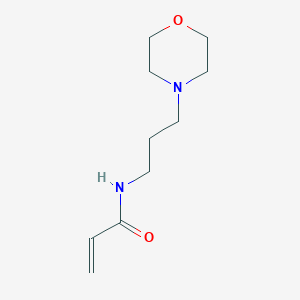
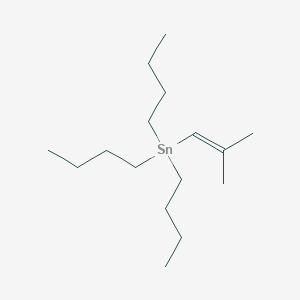
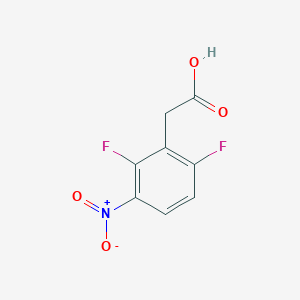
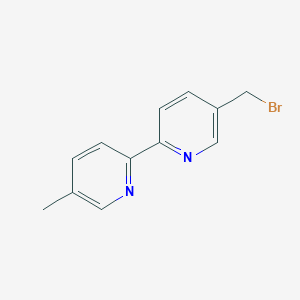
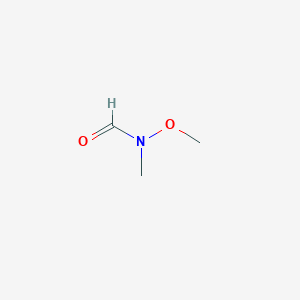
![N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1600854.png)
